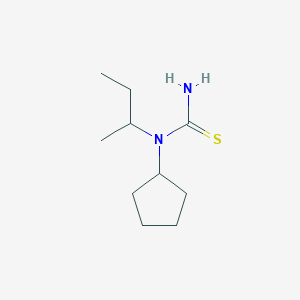

N-Butan-2-yl-N-cyclopentylthiourea

Description

N-Butan-2-yl-N-cyclopentylthiourea is a thiourea derivative characterized by its unique substitution pattern: a branched butan-2-yl (sec-butyl) group and a bulky cyclopentyl group attached to the thiourea core. Thioureas are sulfur-containing compounds with the general formula R¹R²N–C(S)–NR³R⁴, where substituents (R¹–R⁴) dictate their physicochemical and biological properties. The sec-butyl group introduces steric hindrance and moderate lipophilicity, while the cyclopentyl moiety enhances steric bulk and may influence conformational flexibility.

Properties

CAS No. |

72529-54-5 |

|---|---|

Molecular Formula |

C10H20N2S |

Molecular Weight |

200.35 g/mol |

IUPAC Name |

1-butan-2-yl-1-cyclopentylthiourea |

InChI |

InChI=1S/C10H20N2S/c1-3-8(2)12(10(11)13)9-6-4-5-7-9/h8-9H,3-7H2,1-2H3,(H2,11,13) |

InChI Key |

YFOGTFOSQDZHTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N(C1CCCC1)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butan-2-yl-N-cyclopentylthiourea typically involves the reaction of butan-2-ylamine and cyclopentyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The purification process may involve additional steps such as distillation and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Butan-2-yl-N-cyclopentylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

Substitution: this compound can undergo nucleophilic substitution reactions with halogens or other electrophiles, resulting in the formation of substituted thiourea derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

Substitution: Halogens, alkyl halides; reactions are performed in polar solvents such as acetonitrile or dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted thiourea derivatives

Scientific Research Applications

N-Butan-2-yl-N-cyclopentylthiourea has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Butan-2-yl-N-cyclopentylthiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Parameters of Selected Thioureas

Antimicrobial Potential

Thioureas with electron-withdrawing groups (e.g., nitro, cyano) often show enhanced bioactivity. For instance:

Metal Coordination and Sensing

Aroyl thioureas (e.g., N-benzoyl derivatives in ) coordinate metals via sulfur and oxygen atoms, enabling applications in heavy metal extraction . The cyclopentyl and sec-butyl groups in this compound likely hinder metal binding due to steric effects, limiting its utility in coordination chemistry.

Electrochemical Behavior

Cyclic voltammetry (CV) of N-(4-nitrobenzoyl)-N′-4-cyanophenylthiourea () reveals reduction potentials influenced by nitro (–0.8 V) and cyano (–1.2 V) groups . In contrast, this compound, lacking redox-active substituents, would show minimal electrochemical activity, underscoring the importance of functional group selection for sensing applications.

Crystallographic and Conformational Analysis

Crystal packing in thioureas is governed by intermolecular interactions:

- N-(4-Chlorobutanoyl)-N′-(2-fluorophenyl)thiourea forms infinite chains via N–H⋯S and C–H⋯S bonds .

- This compound is expected to exhibit less dense packing due to bulky substituents, reducing melting points and solubility compared to planar aromatic analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.